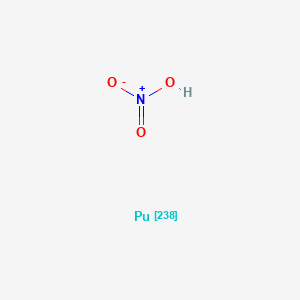

Nitric acid, plutonium-238Pu salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nitric acid, plutonium-238Pu salt, is a compound that combines nitric acid with the radioactive isotope plutonium-238. Plutonium-238 is known for its alpha radiation emissions and is commonly used in radioisotope thermoelectric generators (RTGs) for space missions due to its long half-life and consistent heat output. The combination of nitric acid and plutonium-238Pu salt is significant in nuclear chemistry and radiochemistry, particularly in the context of nuclear fuel reprocessing and radiolysis studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of nitric acid, plutonium-238Pu salt, typically involves the dissolution of plutonium-238 in nitric acid. This process requires careful handling due to the radioactive nature of plutonium-238. The dissolution is usually carried out in a controlled environment to prevent contamination and ensure safety.

Industrial Production Methods: Industrial production of plutonium-238 involves the irradiation of neptunium-237 targets in a nuclear reactor. The irradiated targets are then processed to separate plutonium-238 from other by-products. The separation process often involves solvent extraction and ion exchange techniques using nitric acid as a medium .

Types of Reactions:

Oxidation and Reduction: Plutonium-238 can undergo various redox reactions in nitric acid solutions, transitioning between oxidation states such as +3, +4, and +6

Common Reagents and Conditions:

Reagents: Common reagents include nitric acid, ferrous sulfamate, and hydrazine mononitrate.

Conditions: Reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Major Products:

Radiolysis Products: Nitrous acid, hydrogen peroxide, hydrogen, and oxygen.

Redox Products: Various oxidation states of plutonium, such as Pu(III), Pu(IV), and Pu(VI).

Chemistry:

Radiolysis Studies: Understanding the radiolysis of nitric acid by plutonium-238 is crucial for nuclear fuel reprocessing and waste management.

Biology and Medicine:

Radiation Therapy: While not directly used in medicine, the principles of radiolysis and radiation effects studied with plutonium-238 can inform radiation therapy techniques.

Industry:

Mécanisme D'action

The mechanism of action of nitric acid, plutonium-238Pu salt, primarily involves the redox behavior of plutonium in nitric acid solutions. Plutonium can exist in multiple oxidation states, and its interconversion is influenced by the electrochemical potential, acid concentration, and coordination environment . The alpha radiation from plutonium-238 also induces radiolysis of nitric acid, producing reactive species that can further interact with plutonium and other components in the solution .

Comparaison Avec Des Composés Similaires

Nitric Acid, Uranium-234 Salt: Similar to plutonium-238, uranium-234 can also be dissolved in nitric acid for various nuclear chemistry applications.

Nitric Acid, Neptunium-237 Salt: Neptunium-237 is another actinide that can be processed in nitric acid for nuclear fuel reprocessing.

Uniqueness:

Propriétés

Numéro CAS |

59568-66-0 |

|---|---|

Formule moléculaire |

HNO3Pu |

Poids moléculaire |

301.063 g/mol |

Nom IUPAC |

nitric acid;plutonium-238 |

InChI |

InChI=1S/HNO3.Pu/c2-1(3)4;/h(H,2,3,4);/i;1-6 |

Clé InChI |

ZQPKENGPMDNVKK-PFAJVBKGSA-N |

SMILES isomérique |

[N+](=O)(O)[O-].[238Pu] |

SMILES canonique |

[N+](=O)(O)[O-].[Pu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)

![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)

![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)